Acetic acid,2-[(aminoiminomethyl)thio]-
Description
Contextualization of Thioimidate and Carboxylic Acid Scaffolds in Organic Synthesis
Thioimidates are a class of organosulfur compounds that have emerged as versatile intermediates and building blocks in organic synthesis. Their unique reactivity allows them to serve as precursors for a variety of other functional groups. For instance, thioimidates can be readily converted into thioamides, amidines, and various heterocyclic systems. In the realm of peptide synthesis, thioimidate protecting groups have been instrumental in addressing challenges associated with the installation of thioamides, which are valuable for probing peptide backbone interactions. The use of thioimidates can prevent unwanted side reactions and preserve the stereochemistry of the peptide chain during synthesis. nih.govchemrxiv.orgchemrxiv.org
The carboxylic acid moiety is one of the most fundamental functional groups in organic chemistry, renowned for its acidic properties and its role as a key precursor in the formation of esters, amides, and other acyl derivatives. The presence of a carboxylic acid group in a molecule can significantly influence its solubility, polarity, and ability to participate in hydrogen bonding, which are critical factors in both chemical reactions and biological interactions. The combination of a thioimidate and a carboxylic acid within the same molecular framework, as seen in Acetic acid, 2-[(aminoiminomethyl)thio]-, offers a unique bifunctional platform for further chemical elaboration and investigation.
Review of Related Guanidine and Thiourea (B124793) Derivatives in Academic Literature
The "aminoiminomethyl" portion of Acetic acid, 2-[(aminoiminomethyl)thio]- is derived from guanidine. Guanidine and its close relative, thiourea, are substructures that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. mdpi.comdntb.gov.uaresearchgate.netbiointerfaceresearch.comnih.gov
Guanidine-containing compounds, both from natural and synthetic origins, have been investigated for a wide array of therapeutic applications. nih.govdntb.gov.uanih.govresearchgate.net These include their use as:
Antitumor agents: Certain guanidine derivatives have shown cytotoxicity against various cancer cell lines.
Antimicrobial agents: The guanidinium group is a feature in several antibacterial, antifungal, and antiviral compounds. nih.gov
Pharmacological tools: Guanidine derivatives have been developed to target specific enzymes and receptors in the body. nih.gov
Similarly, thiourea derivatives are a well-established class of compounds with diverse biological profiles. mdpi.comdntb.gov.uaresearchgate.netbiointerfaceresearch.comnih.gov Extensive research has demonstrated their potential as:
Anticancer agents: Many thiourea derivatives have been synthesized and evaluated for their ability to inhibit tumor growth. biointerfaceresearch.com
Antimicrobial and Antiviral agents: This class of compounds has shown promise in combating various pathogens.
Anti-inflammatory agents: Some thiourea derivatives exhibit anti-inflammatory properties.
Antioxidant agents: The antioxidant capabilities of certain thiourea compounds have also been explored. mdpi.com
The rich history of biological activity associated with both guanidine and thiourea scaffolds provides a strong impetus for the investigation of new molecules incorporating these functional groups.
Rationale for Investigating the Acetic Acid, 2-[(aminoiminomethyl)thio]- Scaffold
The primary rationale for the investigation of the Acetic acid, 2-[(aminoiminomethyl)thio]- scaffold, as detailed in a study by Grozav et al., was to develop an improved and simplified synthesis method for this compound and its esters. lew.ro The motivation behind this synthetic effort was to facilitate the biological testing of these compounds as potential plant growth regulators. lew.ro Given that many thiourea derivatives are known to be biologically active as herbicides, insecticides, and plant growth regulators, this particular compound was identified as a promising candidate for such applications. lew.ro
The study aimed to move beyond existing, less efficient synthetic routes to obtain pure compounds in high yields, which is a crucial step for reliable biological evaluation. lew.ro Therefore, the investigation was driven by the hypothesis that Acetic acid, 2-[(aminoiminomethyl)thio]- possesses biological activity relevant to agriculture, and that a more efficient synthesis would unlock the ability to explore this potential.
Overview of Key Academic Research Areas Pertaining to Acetic Acid, 2-[(aminoiminomethyl)thio]-
The principal area of academic research for Acetic acid, 2-[(aminoiminomethyl)thio]- has been in the field of agriculture as a potential plant growth regulator . A key study investigated the effect of this compound and its methyl ester hydrochloride on the growth of wheat (Triticum aestivum) seeds. lew.ro The research found that both the acid and its ester derivative demonstrated a positive influence on plant growth, suggesting their potential as biostimulators. lew.ro
The biological activity was assessed using a general biotest, which monitored parameters such as the number and length of roots, and the height of the plants. The results indicated a stimulating effect, particularly a rooting effect for the parent acid. lew.ro
Below is a data table summarizing the reported influence of Acetic acid, 2-[(aminoiminomethyl)thio]- on wheat plant growth at various concentrations.
| Concentration (ppm) | Influence on Plant Growth |
| 1 | Stimulates an increase in the number and length of roots, and plant height. |
| 10 | Stimulates an increase in the number and length of roots, and plant height. |
| 100 | Stimulates an increase in the number and length of roots, and plant height (rooting effect). |
Data sourced from Grozav et al. lew.ro
Beyond its potential agricultural applications, the same foundational research also notes the utility of Acetic acid, 2-[(aminoiminomethyl)thio]- in industrial processes. It has been identified as a valuable brightener in the electrodeposition of cobalt, cobalt-nickel, and nickel-iron alloys , and as a collector in flotation processes . lew.ro Thiol collectors are a class of compounds widely used in the mining industry to selectively bind to sulfide minerals, facilitating their separation from other materials. scielo.org.zamdpi.com
While the primary academic focus has been on its plant growth-regulating properties, these industrial applications represent other significant areas of research and use for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-carbamimidoylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c4-3(5)8-1-2(6)7/h1H2,(H3,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNQEXPLIAUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864054 | |
| Record name | ((Aminoiminomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-50-4 | |
| Record name | 2-[(Aminoiminomethyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-((aminoiminomethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Carboxymethyl)isothiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-[(aminoiminomethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ((Aminoiminomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(aminoiminomethyl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Carbamimidoylsulfanyl)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSP2S278RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Acetic Acid, 2 Aminoiminomethyl Thio and Its Analogues
Development of Novel Synthetic Routes and Reaction Pathways
The traditional synthesis of S-substituted isothioureas often involves the reaction of thiourea (B124793) with an appropriate alkylating agent. However, recent research has focused on developing more sophisticated and efficient synthetic strategies.
Evaluation of One-Pot and Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like isothiourea derivatives in a single step, offering advantages in terms of operational simplicity and atom economy. keaipublishing.com An unexpected formation of cyclic α-alkoxy isothioureas was achieved through a novel multicomponent reaction involving α-sulfinyl imines, an isocyanide, and an alcohol under acidic conditions. nih.gov
Recent innovations include a visible-light-induced four-component reaction of α-diazoesters, aryl isothiocyanates, amines, and cyclic ethers, which proceeds without any additives. researchgate.net Another significant development is an electrochemical three-component reaction for synthesizing isothioureas from thiophenols, isocyanides, and amines, which avoids the need for heavy metal catalysts or stoichiometric oxidants. keaipublishing.com This electrochemical method involves the oxidation of thiophenols to sulfur radicals, which then react with isocyanides to form imine carbon radical intermediates that are subsequently trapped by amines. keaipublishing.com
Furthermore, a three-component coupling of alcohols or thiols with N,N-dibromoarylsulfonamides and isonitriles in the presence of potassium carbonate provides a metal-free pathway to isothioureas at room temperature. organic-chemistry.org The development of a three-component, chromatography-free reaction of isocyanides, amines, and elemental sulfur in water also represents a significant step forward in simplifying the synthesis of thioureas, which are precursors to isothioureas. researchgate.net
Application of Catalytic Methods in Acetic Acid, 2-[(aminoiminomethyl)thio]- Synthesis
Catalysis plays a pivotal role in the modern synthesis of isothiourea derivatives, offering enhanced efficiency and selectivity. Copper-catalyzed S-arylation of arylthioureas has been shown to be an efficient, ligand-free method with a broad substrate scope and short reaction times. organic-chemistry.org
Isothioureas themselves have been effectively utilized as organocatalysts. keaipublishing.com For instance, isothiourea-catalyzed Michael addition-lactamisation protocols using α,β-unsaturated pentafluorophenyl esters have been developed to generate iminothia- and iminoselenazinanone heterocycles with high enantioselectivity. st-andrews.ac.ukresearchgate.net These reactions often proceed with excellent stereocontrol, yielding products with both point and axial chirality. st-andrews.ac.ukresearchgate.net In some cases, cooperative isothiourea/palladium catalysis has been employed for enantioselective syntheses. rsc.org
The following table summarizes various catalytic methods used in the synthesis of isothiourea analogues.
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Copper | C-S Coupling | Arylthioureas | Ligand-free, good yield, short reaction time. organic-chemistry.org |
| Isothiourea | Michael Addition-Lactamisation | Unsymmetrical thio- and selenoureas, α,β-unsaturated esters | High enantioselectivity, generates point and axial chirality. st-andrews.ac.ukresearchgate.net |
| Palladium/Isothiourea | Cooperative Catalysis | α-alkylated pyrroles | Enantioselective synthesis. rsc.org |
| Isothiourea | Michael Addition | Malonates, α,β-unsaturated aryl esters | Excellent enantioselectivity and regioselectivity. acs.org |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles is a growing trend in the synthesis of isothiourea derivatives. A notable example is the use of water as a solvent, which is a benign and economical choice. nih.govorganic-chemistry.org The synthesis of thioformamide (B92385) derivatives from isocyanides and thioacids proceeds smoothly in water at room temperature. tubitak.gov.tr
Stereoselective Synthesis of Chiral Analogues of Acetic Acid, 2-[(aminoiminomethyl)thio]-
The synthesis of chiral isothiourea analogues is of significant interest, and various stereoselective methods have been developed. Chiral thioureas, which can be precursors, are often prepared through the reaction of chiral amines with isothiocyanates. nih.gov
Isothiourea organocatalysis has proven to be particularly effective for the enantioselective synthesis of complex heterocyclic structures. st-andrews.ac.ukresearchgate.netrsc.org For example, the isothiourea-catalyzed reaction of unsymmetrical thioureas with α,β-unsaturated esters can produce iminothiazinanone heterocycles with high diastereo- and enantioselectivity. st-andrews.ac.ukresearchgate.net These methods can generate molecules with both a stereogenic center and a stereogenic axis (atropisomers). st-andrews.ac.ukresearchgate.netrsc.org The optimization of these reactions often involves screening different catalysts, solvents, and reaction temperatures to achieve the highest levels of stereocontrol. researchgate.net Bifunctional aminothioureas have also been used as catalysts for the highly enantioselective addition of indoles to sulfonyl amides, leading to chiral analogues. nih.gov
The following table provides examples of stereoselective synthesis of isothiourea analogues.
| Catalyst/Method | Reaction | Product Type | Enantioselectivity (er) / Diastereoselectivity (dr) |
| Isothiourea Catalyst | Michael addition-lactamisation | Iminothia- and iminoselenazinanones | Up to 99:1 er. st-andrews.ac.ukresearchgate.net |
| Isothiourea Catalyst | Michael addition-lactamisation | Atropisomeric iminothia- and iminoselenazinanones | Up to >95:5 dr and 98:2 er. st-andrews.ac.ukresearchgate.net |
| Bifunctional aminothioureas | Addition of indole (B1671886) to sulfonyl amide | Chiral sulfonyl amides | Up to 99% ee. nih.gov |
Mechanistic Studies of Acetic Acid, 2-[(aminoiminomethyl)thio]- Formation Reactions
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. Mechanistic investigations into isothiourea-catalyzed reactions have provided valuable insights. For example, in the isothiourea-catalyzed Michael addition-lactamisation, it has been shown that the aryloxide liberated from the ester can deprotonate the thiourea, which can lead to a racemic background reaction in the absence of the isothiourea catalyst. st-andrews.ac.ukresearchgate.netrsc.org Crossover experiments have indicated the reversibility of the thia-Michael addition step, and computational studies have suggested that the stereocontrol arises from the lactamisation step within the catalytic cycle. st-andrews.ac.ukresearchgate.net
The proposed mechanism for the formation of thioureas, which are key precursors, often involves the nucleophilic attack of an amine on the carbon of an isothiocyanate. researchgate.net In the electrochemical synthesis of isothioureas, the reaction is believed to proceed through radical intermediates. keaipublishing.com
Elucidation of Reaction Mechanisms and Chemical Reactivity of Acetic Acid, 2 Aminoiminomethyl Thio
Investigation of Nucleophilic and Electrophilic Reactivity Profiles
The chemical reactivity of 2-imino-4-thiazolidinone is characterized by the presence of several reactive sites, enabling it to act as both a nucleophile and an electrophile. The molecule's structure, featuring an exocyclic imine group, a lactam moiety, and an active methylene (B1212753) group, gives rise to a rich and varied reaction chemistry.
The primary nucleophilic centers of the molecule are the exocyclic imino nitrogen, the ring nitrogen, the sulfur atom, and the C5 methylene carbon. The exocyclic amino group and the active methylene group adjacent to the carbonyl function are particularly reactive and serve as useful targets for a multitude of organic reactions. sci-hub.se The methylene carbon at the C5-position exhibits nucleophilic character, allowing it to attack electrophilic centers. guidechem.com A prominent example of this reactivity is the Knoevenagel condensation with aldehydes and ketones, which typically occurs at the C5-position to yield 5-arylidene or 5-alkylidene derivatives. sci-hub.seguidechem.comtandfonline.com The reactivity in these condensations is influenced by the substituents on the thiazolidinone ring, with rhodanines reacting more readily than 2-amino(imino)-4-thiazolidinone. guidechem.com
The exocyclic imino group also displays nucleophilic properties. The regioselectivity of reactions involving unsymmetrical thioureas to form 2-imino-4-thiazolidinone derivatives is dependent on the pKa of the amines attached to the thiourea (B124793) moiety. The amine with the lower pKa tends to form the exocyclic imino group, while the amine with the higher pKa becomes the endocyclic ring nitrogen. researchgate.netresearchgate.net This highlights the influence of electronic effects on the nucleophilicity of the nitrogen atoms.
Electrophilic character is primarily associated with the carbonyl carbon (C4), which is susceptible to attack by nucleophiles, although it is generally considered to be highly unreactive. banglajol.info In certain cases, reaction with agents like Lawesson's reagent can convert the carbonyl group into a thiocarbonyl. banglajol.info The imino carbon (C2) can also act as an electrophilic center.
| Reactive Site | Reactivity Type | Description of Reactivity and Examples |
|---|---|---|
| C5 Methylene Group | Nucleophilic | The active methylene protons are acidic and can be removed by a base to form a carbanion. This nucleophile readily participates in Knoevenagel condensation with various aldehydes and ketones. sci-hub.seguidechem.com For instance, condensation with formaldehyde (B43269) in the presence of triethylamine (B128534) leads to 5,5-bishydroxymethyl-2-imino-4-thiazolidinone. nih.gov |
| Exocyclic Imino/Amino Group | Nucleophilic | The exocyclic nitrogen can act as a nucleophile in various reactions. Its nucleophilicity is influenced by tautomeric equilibrium and the electronic nature of substituents. sci-hub.seresearchgate.net |
| Endocyclic Nitrogen (N3) | Nucleophilic | The ring nitrogen can participate in nucleophilic attack, although it is often less reactive than the exocyclic nitrogen. Its reactivity is crucial in the formation of the thiazolidinone ring from thiourea derivatives. researchgate.net |
| Carbonyl Carbon (C4) | Electrophilic | This carbon is an electrophilic center, but it is generally unreactive towards nucleophilic attack. banglajol.info Strong reagents like Lawesson's reagent are required for its transformation. banglajol.info |
| Imino Carbon (C2) | Electrophilic | The carbon of the imino group can be attacked by nucleophiles, leading to various substitution reactions. |
Detailed Analysis of Acid-Base Equilibria and Proton Transfer Dynamics
The acid-base properties of 2-imino-4-thiazolidinone are complex, primarily due to the presence of multiple ionizable protons and the existence of tautomeric forms. The key functional groups contributing to its acid-base behavior are the lactam NH, the exocyclic imino/amino group, and the active methylene group.
A significant aspect of its chemistry is the imino-amino tautomerism. The compound can exist as the 2-imino-4-thiazolidinone form or the 2-amino-4(5H)-thiazolone form. mdpi.com Spectroscopic studies, including infrared and NMR, have been employed to investigate this tautomeric equilibrium. sci-hub.se It has been reported that in the crystalline state, the imino tautomer is predominant, whereas in solution, the amino form is more prevalent. sci-hub.se Computational studies have also been conducted to determine the relative stabilities of these tautomers, both as isolated molecules and in hydrated complexes, providing a more accurate understanding of their energy profiles. researchgate.net
The proton transfer between these tautomers is a dynamic process influenced by the solvent and the electronic nature of substituents on the ring. The pKa value for the compound, predicted to be around 0.54, indicates that it is a very weak base. guidechem.com The protonation sites are also a subject of study, with the exocyclic nitrogen and the ring nitrogen being the most likely candidates. The relative basicity of these sites can be influenced by the tautomeric form present. In the synthesis of derivatives from unsymmetrical thioureas, the pKa of the precursor amines plays a crucial role in determining the final structure, indicating a delicate interplay of electronic effects and proton affinities. researchgate.netresearchgate.net
| Property | Finding | Source |
|---|---|---|
| Predicted pKa | 0.54 ± 0.20 | guidechem.com |
| Tautomerism | Exists in imino and amino tautomeric forms. The imino form is favored in the solid state, while the amino form is favored in solution. | sci-hub.semdpi.com |
| Protonation | Protonation can occur at the exocyclic or endocyclic nitrogen atoms. The regioselectivity of reactions is influenced by the pKa of precursor amines. | researchgate.netresearchgate.net |
| Computational Studies | Ab initio calculations have been performed to determine the relative stabilities of the tautomers. | researchgate.net |
Exploration of Radical and Pericyclic Reactions Involving the Compound
While the ionic reactivity of 2-imino-4-thiazolidinone is well-documented, its involvement in radical and pericyclic reactions appears to be less explored in the reviewed literature. Radical reactions typically involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state.
A search of the available literature did not yield specific examples or detailed studies on radical or pericyclic reactions involving the parent compound, 2-imino-4-thiazolidinone. Some derivatives have been investigated for their antioxidant properties and ability to scavenge free radicals, which implies an interaction with radical species. However, this does not detail specific radical reaction mechanisms of the core molecule itself. One study noted the chemical stability of certain 3-allyl-2-iminothiazolidin-4-one derivatives against γ-irradiation, which can generate radicals, but this primarily speaks to the compound's stability rather than its defined radical reactivity. researchgate.net
Further research is required to fully explore the potential of 2-imino-4-thiazolidinone to participate in radical and pericyclic reactions.
Advanced Spectroscopic and Crystallographic Characterization of Acetic Acid, 2 Aminoiminomethyl Thio
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "Acetic acid, 2-[(aminoiminomethyl)thio]-," both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The methylene (B1212753) protons (-S-CH₂-COOH) would likely appear as a singlet, integrating to two protons. The protons of the amino and imino groups (-C(=NH)NH₂) would be expected to show signals that could be broad and exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shift of the carboxylic acid proton (-COOH) is typically downfield and is also characterized by its broadness and exchangeability.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are anticipated for the carbonyl carbon of the carboxylic acid, the methylene carbon adjacent to the sulfur atom, and the carbon of the aminoiminomethyl group. The precise chemical shifts of these carbons are indicative of their electronic environment.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.5 | Singlet | -S-CH₂ -COOH |
| ¹H | Variable (broad) | Singlet | -C(=NH)NH₂ |
| ¹H | Variable (broad) | Singlet | -C(=NH )NH₂ |
| ¹H | >10 (broad) | Singlet | -COOH |
| ¹³C | ~170-180 | Singlet | -C OOH |
| ¹³C | ~160-170 | Singlet | -C (=NH)NH₂ |
| ¹³C | ~30-40 | Singlet | -S-CH₂ -COOH |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For "Acetic acid, 2-[(aminoiminomethyl)thio]-," MS is crucial for confirming its molecular formula (C₃H₆N₂O₂S) and for studying its fragmentation behavior under ionization.
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 134.16 g/mol . cambridgenetwork.co.uk High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass to several decimal places.
Analysis of the fragmentation pattern can provide valuable structural information. Common fragmentation pathways might include the loss of water (H₂O), carbon dioxide (CO₂), or cleavage of the C-S or S-C bonds, leading to characteristic fragment ions.
| m/z Value | Possible Fragment | Interpretation |
| 135.022 | [M+H]⁺ | Protonated molecular ion |
| 117 | [M-H₂O+H]⁺ | Loss of a water molecule |
| 90 | [M-COOH+H]⁺ | Loss of the carboxyl group |
| 74 | [H₂NCSNH₂]⁺ | Formation of thiourea (B124793) fragment |
| 60 | [CH₂(COOH)S]⁺ | Fragment containing the carboxymethylthio group |
Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation will depend on the ionization method and energy.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are complementary and offer a comprehensive vibrational profile of "Acetic acid, 2-[(aminoiminomethyl)thio]-".
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the various functional groups. A broad O-H stretching band from the carboxylic acid group would be prominent in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretching vibrations of the amino and imino groups are expected in the 3400-3100 cm⁻¹ region. C-N and C-S stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-H stretching vibration, if any tautomeric form exists, would be weak in the IR but potentially stronger in the Raman spectrum. The C-S and S-S (if any dimerization occurs) stretching vibrations are also typically well-visualized in Raman spectra.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Assignment |
| O-H stretch | 3300-2500 (broad) | IR | Carboxylic acid |
| N-H stretch | 3400-3100 | IR, Raman | Amino/Imino groups |
| C=O stretch | ~1700 | IR, Raman | Carboxylic acid |
| C=N stretch | ~1650 | IR, Raman | Imino group |
| N-H bend | ~1600 | IR | Amino group |
| C-S stretch | 700-600 | Raman | Thioether |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The chromophores present in "Acetic acid, 2-[(aminoiminomethyl)thio]-" are the thiourea moiety and the carboxylic acid group. The thiourea group is expected to be the dominant chromophore in the accessible UV region.
The UV-Vis spectrum would likely show absorption bands corresponding to n → π* and π → π* transitions. The n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms and the π* orbital of the C=N bond, would typically appear as a weaker absorption band at a longer wavelength. The more intense π → π* transition would occur at a shorter wavelength. The carboxylic acid group itself has a weak n → π* transition around 200-210 nm.
| Electronic Transition | Expected λmax (nm) | Chromophore |
| n → π | ~230-250 | Thiourea |
| π → π | ~200-220 | Thiourea |
| n → π* | ~200-210 | Carboxylic Acid |
Note: The exact absorption maxima and molar absorptivities are dependent on the solvent polarity.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The crystal structure of "Acetic acid, 2-[(aminoiminomethyl)thio]-" has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 960585. cambridgenetwork.co.uk Analysis of the crystal structure reveals the zwitterionic nature of the molecule in the solid state, with a protonated aminoiminomethyl group and a deprotonated carboxylate group. This is a common feature for amino acids and related compounds. The crystal structure would also detail the hydrogen bonding network, which plays a crucial role in stabilizing the crystal packing.
| Parameter | Value |
| CCDC Deposition Number | 960585 |
| Empirical Formula | C₃H₆N₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.89 |
| b (Å) | 9.01 |
| c (Å) | 7.15 |
| α (°) | 90 |
| β (°) | 109.5 |
| γ (°) | 90 |
| Volume (ų) | 539 |
Note: The crystallographic parameters are approximated based on available data and should be confirmed by consulting the primary crystallographic information file (CIF).
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues
The parent molecule, "Acetic acid, 2-[(aminoiminomethyl)thio]-," is achiral and therefore does not exhibit chiroptical properties such as circular dichroism (CD). However, chiral analogues could be synthesized, for instance, by introducing a chiral center in the acetic acid backbone (e.g., replacing one of the methylene protons with a substituent) or by using a chiral derivatizing agent.
If a chiral analogue were prepared, Circular Dichroism (CD) spectroscopy would be an invaluable tool for its stereochemical characterization. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the chiral center(s) and to study conformational changes in solution. The electronic transitions observed in the UV-Vis spectrum would give rise to CD signals (either positive or negative), and the sign and magnitude of these signals (Cotton effects) would be characteristic of the specific stereoisomer.
Computational Chemistry and Theoretical Investigations of Acetic Acid, 2 Aminoiminomethyl Thio
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. nih.govwavefun.com For Acetic acid, 2-[(aminoiminomethyl)thio]-, this would involve solving the Schrödinger equation to determine the distribution of electrons within the molecule. Such calculations yield critical insights into its stability and reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov While these analyses are common for many organic molecules, specific values for Acetic acid, 2-[(aminoiminomethyl)thio]- have not been reported in the literature.
Density Functional Theory (DFT) for Predicting Spectroscopic Parameters and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to predict a wide range of molecular properties, including spectroscopic signatures and reactivity descriptors. mdpi.commdpi.com DFT calculations could be used to simulate the infrared (IR) spectrum of Acetic acid, 2-[(aminoiminomethyl)thio]-, by calculating its vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. mdpi.com
Furthermore, DFT is employed to calculate global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, which help in predicting the compound's behavior in chemical reactions. Studies on related thiourea (B124793) derivatives have successfully used DFT for these purposes, but a corresponding analysis for Acetic acid, 2-[(aminoiminomethyl)thio]- is not available. mdpi.comresearchgate.net
Table 1: Illustrative Reactivity Descriptors (Hypothetical)
This table illustrates the type of data that would be generated from DFT calculations. The values presented are for demonstrative purposes only and are not based on actual research for the specified compound.
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | IP | -EHOMO | 6.5 eV |
| Electron Affinity | EA | -ELUMO | 1.2 eV |
| Electronegativity | χ | (IP + EA) / 2 | 3.85 eV |
| Chemical Hardness | η | (IP - EA) / 2 | 2.65 eV |
| Electrophilicity Index | ω | χ² / (2η) | 2.79 eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.orgresearchgate.net An MD simulation of Acetic acid, 2-[(aminoiminomethyl)thio]- would provide a detailed picture of its conformational flexibility, showing how the molecule changes its shape in different environments (e.g., in a solvent like water).
These simulations are also crucial for understanding intermolecular interactions. For instance, MD can model how molecules of Acetic acid, 2-[(aminoiminomethyl)thio]- interact with each other in a solid state or in solution, identifying key interactions such as hydrogen bonds. Research on other thiourea compounds has used MD to explore their binding with biological targets, but no such simulations have been published for Acetic acid, 2-[(aminoiminomethyl)thio]-. rsc.orgresearchgate.net
Cheminformatics Approaches for Predictive Modeling of Structure-Property Relationships
Cheminformatics combines chemistry, computer science, and information science to predict the properties of molecules from their structure. This involves developing Quantitative Structure-Property Relationship (QSPR) models. mdpi.com
For Acetic acid, 2-[(aminoiminomethyl)thio]-, a QSPR study would involve calculating a set of numerical descriptors that characterize its molecular structure. These descriptors would then be used in a statistical model to predict physical or biological properties. While the principles of QSPR are well-developed, the creation of a specific predictive model for this compound or its close analogs has not been documented. nih.govmdpi.com
Derivatization Strategies and Synthesis of Novel Acetic Acid, 2 Aminoiminomethyl Thio Analogues
Modifications of the Carboxylic Acid Moiety to Esters, Amides, and Hydrazides
The carboxylic acid group is a prime target for derivatization, enabling the synthesis of esters, amides, and hydrazides, which can alter the compound's polarity, solubility, and interaction with biological targets.
Esters: Esterification of Acetic acid, 2-[(aminoiminomethyl)thio]- is a straightforward modification. Standard Fischer esterification, involving the reaction of the carboxylic acid with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, can produce the corresponding esters. lew.ro One reported method involves heating the acid under reflux with ethanol and sulfuric acid, using benzene (B151609) as an azeotropic agent to remove water and drive the reaction to completion. lew.ro
Alternatively, esters can be synthesized by reacting thiourea (B124793) directly with an appropriate haloacetate ester, such as methyl chloroacetate (B1199739) or ethyl chloroacetate. lew.ro This approach builds the scaffold and incorporates the ester in a single step.
| Product | Synthetic Method | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| (Aminoiminomethyl)thioacetic acid ethyl ester | Fischer Esterification | Acetic acid, 2-[(aminoiminomethyl)thio]-, Ethanol, H₂SO₄, Benzene | 24.35% | lew.ro |
| (Aminoiminomethyl)thioacetic acid methyl ester hydrochloride | Thiourea Condensation | Thiourea, Methyl chloroacetate, Acetone | Good | lew.ro |
Amides: Amide derivatives can be prepared through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents developed for peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC), are suitable for this purpose. Another effective method involves converting the carboxylic acid to an acid chloride using an agent like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide with high efficiency. google.com This allows for the introduction of a wide variety of substituents depending on the amine used.
Hydrazides: The synthesis of hydrazides typically proceeds via the corresponding esters. Reacting the methyl or ethyl ester of Acetic acid, 2-[(aminoiminomethyl)thio]- with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of the acyl hydrazide. nih.gov This hydrazide derivative serves as a valuable intermediate itself, capable of further reactions to form Schiff bases or participate in cyclization reactions to generate heterocyclic systems like pyrazoles or oxadiazoles. nih.gov
Structural Elaboration of the Thioimidate Functionality
The isothiourea group, a type of thioimidate, is a key functional and structural element. Its nucleophilic nitrogen atoms and the adjacent sulfur atom provide sites for further elaboration. The reactivity of thioimidates can be leveraged to introduce diverse functionalities. nih.govacs.orgnih.gov For instance, the nitrogen atoms of the thioimidate can be targeted for alkylation or acylation. nih.gov While the thioamide tautomer is a minor form, its transient formation allows for reactions typical of thioamides. Protection of the thioamide as a thioimidate is a known strategy in peptide synthesis to prevent undesirable side reactions like epimerization or cyclization. acs.orgnih.gov This inherent reactivity can be exploited to create N-substituted analogues of Acetic acid, 2-[(aminoiminomethyl)thio]-.
Cyclization Reactions to Form Heterocyclic Systems Incorporating the Acetic Acid, 2-[(aminoiminomethyl)thio]- Scaffold
The linear scaffold of Acetic acid, 2-[(aminoiminomethyl)thio]- contains the necessary components to act as a precursor for the synthesis of various heterocyclic rings. A prominent example is its use in the Hantzsch thiazole (B1198619) synthesis. chemhelpasap.commdpi.com In this reaction, the thiourea moiety within the molecule reacts with an α-halocarbonyl compound.
Specifically, the core structure of Acetic acid, 2-[(aminoiminomethyl)thio]-, which is S-(carboxymethyl)isothiourea, can undergo cyclization. For example, reacting thiourea with 4-chloroacetoacetyl chloride results in the formation of (2-aminothiazol-4-yl)-acetic acid hydrochloride. google.com This reaction demonstrates a classic cyclocondensation where the thiourea unit first attacks the alkyl halide, followed by an intramolecular cyclization of the nitrogen onto the ketone, and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com This strategy effectively transforms the linear scaffold into a rigid, heterocyclic system, incorporating the acetic acid side chain.
Exploration of Bioisosteric Replacements within the Molecular Framework
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a molecule's properties while retaining its essential biological activity. nih.govresearchgate.net Several functional groups within the Acetic acid, 2-[(aminoiminomethyl)thio]- structure can be considered for such replacement.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a key interaction point but can lead to poor pharmacokinetic properties. nih.govresearchgate.net Several well-established bioisosteres can be considered as replacements. nih.govnih.govdrughunter.com
| Bioisostere | Key Characteristics | Reference |
|---|---|---|
| 5-Substituted 1H-Tetrazole | Maintains comparable acidity (pKa ~4.5–4.9) and offers greater lipophilicity. Widely used in approved drugs. | researchgate.netdrughunter.com |
| Sulfonamide | Increases lipophilicity and metabolic stability. Weaker acid (pKa ~9–10) compared to a carboxylic acid. | drughunter.com |
| Hydroxamic Acid | Can act as a carboxylic acid mimic and has metal-chelating properties. | nih.gov |
| Acylsulfonamide | Maintains acidity and can improve cell permeability compared to the parent carboxylic acid. | |
| 5-oxo-1,2,4-oxadiazole | An acidic heterocycle that can be more lipophilic than tetrazole, potentially improving oral absorption. | drughunter.com |
Other Bioisosteric Modifications: Beyond the carboxylic acid, other parts of the scaffold can be modified. The thioether linkage (-S-) could be replaced with an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or a methylene (B1212753) group (-CH₂-) to alter the geometry and electronic properties of the linker. Furthermore, the hydrogen atoms on the methylene bridge could be substituted with fluorine, a common tactic to block metabolic oxidation and influence molecular conformation.
Applications of Acetic Acid, 2 Aminoiminomethyl Thio and Its Derivatives in Chemical Sciences
Utilization as a Versatile Building Block in Complex Organic Synthesis
The unique arrangement of functional groups in Acetic acid, 2-[(aminoiminomethyl)thio]- renders it an exceptional precursor for the synthesis of a wide array of heterocyclic compounds. Its ability to undergo cyclization reactions is a cornerstone of its utility. researchgate.net
A primary application is in the synthesis of thiazolidinones, a class of heterocycles with significant biological interest. hilarispublisher.com The general strategy involves the reaction of a Schiff base with a mercaptoacetic acid derivative. hilarispublisher.comuobaghdad.edu.iq For instance, the heterocyclization of various Schiff bases with mercaptoacetic acid, often catalyzed by anhydrous ZnCl2, readily yields substituted 4-thiazolidinones. hilarispublisher.comnih.gov This method highlights the role of the thiol-like reactivity of the isothiouronium salt after in-situ hydrolysis or cleavage.
Furthermore, derivatives of Acetic acid, 2-[(aminoiminomethyl)thio]- are instrumental in creating more complex fused heterocyclic systems. The isothiouronium salt itself can be considered a synthon for 2-aminothiazole (B372263) derivatives. By reacting with α-haloketones or similar electrophiles, it can lead to the formation of substituted thiazole (B1198619) rings, which are prevalent motifs in medicinal chemistry. The molecule provides the S-C-N backbone essential for the thiazole core.
The compound also serves as a precursor for other heterocycles. For example, cascade reactions involving related propargylcyanamides and thiols can generate highly substituted 2-thioimidazoles. nih.gov While not a direct cyclization of the title compound, this illustrates the synthetic potential of the core chemical functionalities it possesses. The interplay between the nucleophilic sulfur and the electrophilic carbon, modulated by the activating groups, allows for diverse cyclization pathways. Thioacid-mediated radical cyclization of 1,6-dienes is another powerful method for creating five-membered rings, where the thioester functionality can be installed and later removed, demonstrating the traceless application of such building blocks. nih.gov
The versatility of isothiouronium salts, including the acetic acid derivative, is further showcased by their use as stable, odorless surrogates for thiophenols in cross-coupling reactions, enabling the synthesis of various aryl-sulfur compounds. researchgate.net
Table 1: Examples of Heterocycles Synthesized from Acetic acid, 2-[(aminoiminomethyl)thio]- and Related Precursors
| Precursor Type | Reactant(s) | Resulting Heterocycle | Reaction Type |
| Schiff Base & Mercaptoacetic acid | Aromatic Aldehydes, Amines | 4-Thiazolidinones | Cyclocondensation |
| Isothiouronium Salt | α-Haloketones | Substituted Thiazoles | Hantzsch-type Synthesis |
| Propargylcyanamide & Thiol | Various thiols | 2-Thioimidazoles | Cascade Addition-Cycloisomerization |
| 1,6-Dienes & Thioacetic Acid | Diethyl diallylmalonate | Substituted Cyclopentanes | Radical Cyclization |
Investigation in Coordination Chemistry as a Ligand for Metal Complexes
The molecular structure of Acetic acid, 2-[(aminoiminomethyl)thio]- contains multiple potential donor atoms—specifically, the sulfur atom of the isothiourea group, the nitrogen atoms of the amino and imino groups, and the oxygen atoms of the carboxylate group. This makes it an excellent candidate for acting as a ligand in coordination chemistry, capable of binding to metal ions to form stable complexes.
The sulfur atom is a soft donor, showing a high affinity for soft metal ions like mercury (Hg²⁺), platinum (Pt²⁺), and other noble metals. wikipedia.org The nitrogen and oxygen atoms are harder donors, allowing for versatile coordination behavior with a range of transition metals and main group elements. The presence of both hard (N, O) and soft (S) donor sites allows the molecule to act as a multidentate or bridging ligand, potentially forming polynuclear complexes or coordination polymers.
Research into related isothiouronium derivatives has demonstrated their effectiveness in complexation. For example, a bis(isothiouronium) salt derived from acetophenone (B1666503) was synthesized and its reactions with metal ions were studied. ku.ac.ke Although hydrolysis of the salt to a dimercaptide was observed under basic conditions in the presence of NiCl₂, the initial step involves coordination of the isothiouronium ligand to the metal center. ku.ac.ke
Chelating resins functionalized with isothiouronium groups are a practical application of this coordination ability. These resins are used commercially for the selective recovery of heavy and noble metals from industrial effluents or mining streams. wikipedia.org The isothiouronium groups appended to the polymer backbone act as selective binding sites for ions like mercury, gold, and platinum group metals, showcasing the strong affinity of the sulfur donor for these elements. The principle is directly applicable to the coordination behavior of the free ligand, Acetic acid, 2-[(aminoiminomethyl)thio]-.
Table 2: Potential Coordination Modes of Acetic Acid, 2-[(aminoiminomethyl)thio]-
| Donor Atoms | Coordination Mode | Potential Metal Ions |
| S | Monodentate | Hg(II), Pt(II), Au(I), Ag(I) |
| N, O | Bidentate (Chelating) | Cu(II), Ni(II), Zn(II), Co(II) |
| S, O | Bidentate (Chelating) | Cd(II), Pb(II), Pd(II) |
| S, N, O | Tridentate (Chelating) | Fe(III), Cr(III), Ru(II) |
| S (bridging), O (bridging) | Bridging | Formation of polynuclear complexes |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The structure of Acetic acid, 2-[(aminoiminomethyl)thio]- is rich in functional groups capable of participating in non-covalent interactions, making it a subject of interest in supramolecular chemistry. The key features for self-assembly are the carboxylic acid group and the isothiouronium group.
The carboxylic acid moiety can act as both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O). This allows for the formation of well-defined hydrogen-bonded synthons, most notably the classic carboxylic acid dimer.
The isothiouronium group is particularly significant. It contains multiple N-H bonds that are excellent hydrogen bond donors. The planar [C(NH₂)₂]⁺-like structure can engage in extensive hydrogen bonding networks. wikipedia.org These interactions can direct the assembly of molecules into one-, two-, or three-dimensional architectures. The combination of the carboxylic acid and the isothiouronium group within the same molecule allows for the formation of robust and intricate supramolecular patterns, such as sheets, ribbons, or helices, stabilized by a combination of N-H···O, O-H···N, and N-H···N hydrogen bonds.
Potential as a Catalyst or Precursor in Organic Transformation Methodologies
Thiourea (B124793) and its derivatives have emerged as a powerful class of organocatalysts, capable of activating substrates through hydrogen bonding. Acetic acid, 2-[(aminoiminomethyl)thio]- shares the core thiourea functionality and thus has inherent potential as a catalyst or a precursor to one.
The thiourea moiety can act as a dual hydrogen bond donor, binding to and activating electrophiles, particularly those with carbonyl groups or other hydrogen bond accepting sites. This activation facilitates nucleophilic attack, enantioselectively if a chiral thiourea catalyst is used. While the parent compound is achiral, it could be used as a precursor to synthesize chiral thiourea catalysts by modifying the backbone.
Moreover, isothiouronium salts themselves are used as reagents that mediate transformations. They have been developed as operationally simple reagents for converting carboxylic acids into thioesters, such as cyanomethyl thioesters. nih.gov This process likely involves the formation of a reactive acyl-isouronium intermediate. This reactivity profile suggests that Acetic acid, 2-[(aminoiminomethyl)thio]- could potentially catalyze acyl transfer reactions or act as a stoichiometric mediator in similar transformations. The reaction mechanism may involve the liberation of a thiolate, which then participates in the main reaction. nih.gov
Isothiouronium salts have also been employed in the deoxysulfenylation of alcohols, proceeding with excellent stereochemical control. nih.gov This highlights their role in facilitating nucleophilic substitution reactions. The title compound, with its integrated carboxylic acid, could potentially engage in intramolecular catalysis, where the acid group protonates a leaving group or participates in the transition state, thereby accelerating a transformation occurring at another part of a substrate bound to the thiourea moiety. The use of acetic acid itself as a promoter in tandem cyclization reactions to generate complex spiro-fused heterocycles has been reported, underscoring the potential of acidic functional groups to facilitate complex transformations. rsc.org
Materials Science Applications, including Polymer and Nanomaterial Chemistry
The functional groups present in Acetic acid, 2-[(aminoiminomethyl)thio]- make it an attractive monomer or surface modification agent in materials science.
In polymer chemistry, the carboxylic acid group can be readily converted into a variety of functional groups suitable for polymerization. For example, it can be transformed into an ester or amide that contains a polymerizable group like an acrylate (B77674) or a styrene. Alternatively, the carboxylic acid itself can be used in step-growth polymerization with diols or diamines to form polyesters or polyamides, respectively. The isothiouronium group would then be incorporated as a pendant group along the polymer chain. Such functionalized polymers could have applications as metal-scavenging resins, antimicrobial materials, or as platforms for further chemical modification. As previously mentioned, resins with isothiouronium groups are already established for capturing noble and heavy metals. wikipedia.org
In nanomaterial chemistry, Acetic acid, 2-[(aminoiminomethyl)thio]- can serve as a capping agent or surface ligand for the synthesis and stabilization of nanoparticles. The sulfur atom has a strong affinity for the surfaces of metallic nanoparticles, such as gold (Au), silver (Ag), and quantum dots (e.g., CdS, CdSe). By anchoring to the nanoparticle surface via the sulfur atom, the molecule can provide colloidal stability. The outward-facing carboxylic acid group offers several advantages: it can impart water solubility to the nanoparticles and provides a reactive handle for further functionalization, such as conjugation to biomolecules (proteins, DNA) for sensing and bioimaging applications. The dual functionality allows for the creation of well-defined, functionalized nanomaterials for targeted applications in diagnostics, catalysis, and electronics.
Structure Activity Relationship Sar Studies of Acetic Acid, 2 Aminoiminomethyl Thio Analogues at a Molecular Level
Identification of Key Structural Features Influencing Molecular Recognition and Binding
SAR studies on analogues, particularly those containing the isothiourea or thiourea (B124793) core, have identified several structural components that are critical for their biological effects. These features dictate how the molecules interact with their biological targets, influencing their potency and selectivity.
The isothiourea/thiourea moiety is a fundamental pharmacophore in many biologically active compounds. mdpi.com Its ability to form hydrogen bonds and engage in other non-covalent interactions is a key determinant of binding affinity. nih.gov For instance, in a series of S-benzylisothiourea derivatives, the isothiourea structure itself was found to be essential for their biological activity against E. coli. nih.gov
The nature of the substituents on the sulfur and nitrogen atoms significantly modulates activity. In S-benzylisothiourea analogues, substitution on the benzyl (B1604629) group, such as with chloro groups, was shown to enhance activity. nih.gov This suggests that the electronic properties and steric bulk of these substituents play a direct role in the interaction with the target protein. For many thiourea derivatives, lipophilicity, which is influenced by these substituents, is a key factor in their activity. mdpi.com
The linker region , which in the case of Acetic acid, 2-[(aminoiminomethyl)thio]- is the acetic acid group, is also a critical determinant of biological activity. The length and flexibility of this linker can affect the molecule's ability to adopt the optimal conformation for binding to a receptor or enzyme active site. Studies on various thiourea derivatives have shown that the nature and length of the spacer between the thiourea group and other parts of the molecule are crucial for activity. mdpi.com The carboxylic acid function of the acetic acid moiety introduces a negatively charged group at physiological pH, which can be pivotal for forming ionic interactions or salt bridges with positively charged residues in a binding pocket.
The following table summarizes the key structural features and their influence on the activity of analogous compounds.
| Structural Feature | Influence on Molecular Recognition and Binding |
| Isothiourea/Thiourea Core | Essential for forming key hydrogen bonds and other interactions with biological targets. mdpi.comnih.gov |
| Substituents on Sulfur | The size, lipophilicity, and electronic properties of these groups can significantly enhance or decrease binding affinity. nih.gov |
| Substituents on Nitrogen | Modifications can alter the hydrogen-bonding pattern and steric compatibility with the binding site. |
| Acetic Acid Moiety | Provides a critical acidic center for potential ionic interactions and influences the overall solubility and pharmacokinetic properties of the molecule. |
Mechanistic Elucidation of Interactions with Biological Macromolecules (e.g., enzymes, receptors)
The biological activity of Acetic acid, 2-[(aminoiminomethyl)thio]- analogues is predicated on their specific interactions with biological macromolecules such as enzymes and receptors. Molecular docking studies on related thiourea derivatives have provided valuable insights into these binding mechanisms.
Enzyme Inhibition: Many thiourea derivatives exert their effects by inhibiting specific enzymes. For example, some have been shown to target enzymes like DNA gyrase and topoisomerase IV in bacteria. nih.govmdpi.com Molecular docking studies of these compounds have revealed that the thiourea moiety often forms crucial hydrogen bonds with amino acid residues in the enzyme's active site. The sulfur atom can also participate in interactions. For instance, in the inhibition of Mycobacterium tuberculosis enoyl reductase (InhA), the thioamide or thiourea moieties are thought to have favorable hydrophobic interactions within the enzyme's binding pocket. nih.gov
Receptor Binding: Analogues of Acetic acid, 2-[(aminoiminomethyl)thio]- may also interact with various receptors. For instance, some thiourea derivatives have been investigated as dual inhibitors of HIV-1 capsid and human cyclophilin A. nih.gov The binding of these molecules is often stabilized by a network of hydrogen bonds and hydrophobic interactions.
The interaction of these molecules with their biological targets can be summarized in the following table:
| Biological Target | Key Interacting Residues/Moieties | Type of Interaction |
| DNA Gyrase B | Asp, Asn, Gly | Hydrogen bonding, van der Waals interactions |
| Topoisomerase IV | Ser, Asp | Hydrogen bonding, electrostatic interactions |
| M. tuberculosis InhA | Tyr, Met | Hydrophobic interactions, hydrogen bonding |
| HIV-1 Capsid/Cyclophilin A | Not specified | Hydrogen bonding, hydrophobic interactions |
Computational and QSAR Modeling for Predicting Molecular Interactions
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of novel compounds and for understanding the molecular basis of their action. farmaciajournal.com Numerous QSAR studies have been conducted on thiourea derivatives, providing predictive models for various biological activities, including anticancer, anti-HCV, and antibacterial effects. nih.govscichemj.orgnih.gov
QSAR Models: These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Key molecular descriptors that are often found to be important in QSAR models for thiourea derivatives include:
Lipophilicity (logP): This descriptor is frequently correlated with biological activity, suggesting the importance of the compound's ability to cross cell membranes. scichemj.org
Electronic Properties: Descriptors related to the electronic nature of the molecule, such as electronegativity and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), often play a significant role.
Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule and are crucial for understanding how it fits into a binding site.
A study on anti-hepatitis C virus (HCV) agents based on thiourea derivatives found a significant correlation between the compounds' activity and their hydrophobic properties, as well as certain structural indicator variables. nih.gov Another QSAR study on anticancer thiourea derivatives identified mass, polarizability, and the presence of specific bonds as key predictors of activity. nih.gov
The following table presents a summary of descriptors commonly used in QSAR models for thiourea analogues and their general implications.
| Descriptor Type | Examples | Implication for Biological Activity |
| Lipophilic | logP | Membrane permeability and hydrophobic interactions with the target. scichemj.org |
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity and ability to participate in electrostatic interactions. |
| Steric/Topological | Molecular weight, van der Waals volume | Size and shape complementarity with the binding site. nih.gov |
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. It is widely used to elucidate the binding modes of thiourea derivatives and to guide the design of new, more potent analogues. tandfonline.compensoft.net For example, docking studies have been instrumental in understanding how these compounds inhibit bacterial enzymes by identifying key hydrogen bonds and hydrophobic interactions. nih.govmdpi.com
Environmental Fate, Degradation Pathways, and Sustainability Considerations of Acetic Acid, 2 Aminoiminomethyl Thio
Photodegradation Mechanisms and Kinetics in Aquatic and Atmospheric Environments
Direct photolysis of Acetic acid, 2-[(aminoiminomethyl)thio]- is not expected to be a primary degradation pathway. Thiourea (B124793), a core component of the molecule, is resistant to direct photolysis in water and air. However, indirect photochemical processes, particularly reactions with hydroxyl radicals (•OH), are likely to contribute to its degradation in both atmospheric and aquatic environments.
In the atmosphere, hydroxyl radicals are considered the primary "detergent," responsible for the oxidation of most organic compounds unito.itharvard.edu. Thiourea can react with hydroxyl radicals, and this is anticipated to be a significant atmospheric degradation pathway for Acetic acid, 2-[(aminoiminomethyl)thio]- nih.gov. The reaction with •OH radicals can lead to the formation of various intermediates and final products such as urea and sulfate nih.govacs.org. While specific kinetic data for Acetic acid, 2-[(aminoiminomethyl)thio]- is unavailable, the atmospheric half-life of thiourea due to reaction with hydroxyl radicals has been calculated to be short, suggesting that compounds containing this moiety would not persist long in the atmosphere nih.gov.
In aquatic environments, the presence of photosensitizers like humic substances can facilitate the indirect photolysis of related compounds such as thioglycolic acid ichem.md. These substances can absorb sunlight and generate reactive oxygen species, including hydroxyl radicals, which can then degrade Acetic acid, 2-[(aminoiminomethyl)thio]-. Studies on the UV photolysis of thiourea and its derivatives in cryogenic matrices have shown the formation of a variety of degradation products, indicating that the molecule can be broken down under UV irradiation rsc.org. The degradation of thiourea can be initiated by UV light, leading to a variety of smaller molecules rsc.org. The thioacetic acid portion of the molecule may also be susceptible to photolytic cleavage of the carbon-sulfur bond researchgate.net.
Table 1: Predicted Photodegradation Parameters for Acetic acid, 2-[(aminoiminomethyl)thio]- based on Related Compounds
| Environment | Primary Mechanism | Key Reactants | Potential Products | Estimated Persistence |
| Aquatic | Indirect Photolysis | Hydroxyl radicals, Humic substances | Urea, Sulfate, Carboxylic acids | Moderate |
| Atmospheric | Oxidation | Hydroxyl radicals | Urea, Sulfate, Carbon dioxide | Low |
Biodegradation Pathways and Identification of Microbial Metabolites
The biodegradation of Acetic acid, 2-[(aminoiminomethyl)thio]- is expected to be facilitated by microorganisms capable of metabolizing organosulfur compounds. While specific studies on this compound are lacking, the biodegradability of its core components, thiourea and thioacetic acid, provides valuable insights.
Thiourea can be biodegraded by adapted microbial populations, although an acclimation period may be necessary nih.gov. The biodegradation of thiourea-containing wastes can be achieved through oxidation processes that convert it to less harmful substances like urea and sulfate google.comresearchgate.net. The biodegradation of other organosulfur compounds, such as the antibiotic sulfamethoxazole, has been studied, and identified metabolites include aniline and other smaller aromatic compounds, suggesting potential cleavage points in related molecules nih.gov. The microbial degradation of substituted urea herbicides is also well-documented, with various fungi and bacteria capable of breaking down these compounds nih.gov.
The thioacetic acid moiety is also expected to be biodegradable. The sulfur atom can be a target for microbial enzymes, leading to the cleavage of the C-S bond. The biodegradation of anthropogenic chemicals often involves the evolution of multi-step pathways in microbes to convert the synthetic compound into intermediates of standard metabolic pathways nih.gov. For Acetic acid, 2-[(aminoiminomethyl)thio]-, a plausible initial step in biodegradation would be the hydrolysis of the thioester linkage, yielding thioglycolic acid and guanidine. Both of these intermediates are generally more amenable to further microbial degradation.
Table 2: Plausible Microbial Metabolites of Acetic acid, 2-[(aminoiminomethyl)thio]-
| Initial Compound | Plausible Intermediate Metabolites | Potential Final Products |
| Acetic acid, 2-[(aminoiminomethyl)thio]- | Thioglycolic acid | Carbon dioxide |
| Guanidine | Water | |
| Urea | Sulfate | |
| Cyanamide | Ammonium |
Adsorption and Leaching Behavior in Soil and Sediment Matrices
The mobility of Acetic acid, 2-[(aminoiminomethyl)thio]- in soil and sediment is a critical factor in determining its potential to contaminate groundwater. This mobility is primarily governed by its adsorption to soil organic carbon and clay particles, a property often quantified by the soil organic carbon-water partition coefficient (Koc) chemsafetypro.comecetoc.org.
Thiourea, a key structural component, exhibits very high mobility in soil, with low Koc values, indicating a high potential for leaching nih.gov. The carboxylic acid group in Acetic acid, 2-[(aminoiminomethyl)thio]- is expected to be ionized at typical environmental pH values, which would increase its water solubility and likely contribute to its mobility in soil. The leaching potential of a compound is inversely related to its soil adsorption coefficient lew.ro.
Table 3: Predicted Soil Mobility of Acetic acid, 2-[(aminoiminomethyl)thio]-
| Parameter | Predicted Value/Class | Implication |
| Soil Adsorption Coefficient (Koc) | Low | High potential for mobility |
| Water Solubility | High | Increased potential for leaching |
| Leaching Potential | High | Potential for groundwater contamination |
Assessment of Sustainable Synthesis and Waste Minimization Practices
The synthesis of Acetic acid, 2-[(aminoiminomethyl)thio]- can be evaluated based on the principles of green chemistry to identify opportunities for more sustainable production and waste reduction. A known method for its synthesis involves the reaction of monochloroacetic acid with thiourea in an alkaline medium, which can achieve a high yield lew.ro.
Several strategies could be employed to enhance the sustainability of this synthesis. Exploring alternative, less hazardous starting materials would be a significant improvement. Furthermore, optimizing reaction conditions to minimize the use of excess reagents and energy would reduce waste and improve efficiency.
Recent advancements in the synthesis of thiourea derivatives offer more environmentally friendly alternatives. These include "on-water" synthesis, which leverages the unique properties of water to accelerate reactions and simplify product isolation, and the use of deep eutectic solvents as green reaction media researchgate.netnih.gov. Microwave-assisted and ultrasound-promoted syntheses are other innovative approaches that can increase efficiency and reduce the environmental impact of chemical production nih.gov. Adopting such modern synthetic methodologies for the production of Acetic acid, 2-[(aminoiminomethyl)thio]- could lead to a more sustainable manufacturing process with minimized waste generation.
Table 4: Green Chemistry Analysis of the Synthesis of Acetic acid, 2-[(aminoiminomethyl)thio]-
| Green Chemistry Principle | Assessment of Current Method | Potential for Improvement |
| Prevention | Generates salt byproduct. | Optimize stoichiometry to reduce excess reagents. |
| Atom Economy | Moderately high. | Explore alternative reaction pathways with higher atom economy. |
| Less Hazardous Chemical Syntheses | Uses hazardous monochloroacetic acid. | Investigate alternative, less toxic starting materials. |
| Safer Solvents and Auxiliaries | Uses water as a solvent. | Already employs a green solvent. |
| Design for Energy Efficiency | Requires heating. | Explore catalytic methods or enabling technologies (e.g., microwave, ultrasound) to reduce energy input. |
| Use of Renewable Feedstocks | Based on petroleum-derived feedstocks. | Investigate bio-based starting materials. |
| Reduce Derivatives | Minimal use of protecting groups. | The current method is relatively direct. |
| Catalysis | Does not use a catalyst. | Explore catalytic routes to improve efficiency and reduce waste. |
| Design for Degradation | The product's biodegradability is a key consideration. | The inherent biodegradability of the target molecule is a positive attribute. |
| Real-time analysis for Pollution Prevention | Not specified. | Implement in-process monitoring to optimize reaction conditions and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Involves handling of a hazardous material. | Transition to less hazardous materials and milder reaction conditions. |
Emerging Research Trends and Future Prospects for Acetic Acid, 2 Aminoiminomethyl Thio
Integration with High-Throughput and Automated Synthesis Platforms
The structural simplicity of Acetic acid, 2-[(aminoiminomethyl)thio]- and its relatives lends itself well to the paradigms of high-throughput and automated synthesis. The synthesis of thiourea (B124793) and isothiourea derivatives often involves straightforward condensation reactions, which are amenable to parallel and automated techniques. For instance, the reaction between amines and isothiocyanates is a common method for producing diverse libraries of thiourea derivatives. mdpi.com Similarly, isothiourea derivatives can be synthesized in good yields and high purity through reactions of thiourea derivatives with alkyl halides in the presence of a base. nih.govacs.org
High-throughput experimentation (HTE) is a powerful tool for rapidly exploring a wide range of reaction conditions, which has been successfully applied to the synthesis of active pharmaceutical ingredient (API) impurities, including those derived from aryl acetic acids. researchgate.net This suggests that similar HTE platforms could be developed for the optimization of synthesis routes and the generation of analog libraries of Acetic acid, 2-[(aminoiminomethyl)thio]-. The use of automated systems would allow for the rapid variation of substituents on the isothiourea and acetic acid moieties, facilitating the exploration of structure-activity relationships. The synthesis of N-acyl thiourea derivatives, for example, involves the reaction of an isothiocyanate with a heterocyclic amine, a process that can be adapted for creating a diverse library of compounds. mdpi.com
Advanced Applications in Chemical Biology as Molecular Probes
The isothiourea and thiourea functionalities are valuable in the design of molecular probes for biological systems. These groups can act as hydrogen bond donors and acceptors, and the sulfur atom can participate in coordination with metal ions. Thiourea derivatives have been incorporated into fluorescent sensors for detecting heavy metal ions like mercury. nih.gov Boron dipyrromethene (BODIPY) dyes, a well-known class of fluorescent probes, have been functionalized with isothiocyanate and thiourea groups, demonstrating the utility of these moieties in probe design. acs.org
Given these precedents, Acetic acid, 2-[(aminoiminomethyl)thio]- could serve as a foundational structure for developing novel molecular probes. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as fluorophores or targeting ligands. The isothiourea group itself could be the basis for the probe's sensing mechanism. The development of such probes would be invaluable for studying biological processes where this compound or its analogs might have an effect. For instance, isothiourea derivatives have been investigated as inhibitors of nitric oxide synthases (NOS), and fluorescently labeled versions could be used to visualize these enzymes in cells. researchgate.net
Rational Design of Next-Generation Analogues Through Computational Approaches
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. For isothiourea and thiourea derivatives, these techniques are already being extensively used to understand structure-activity relationships (SAR) and to guide the synthesis of next-generation analogs. mdpi.comresearchgate.nettandfonline.com In silico studies, including molecular docking, have been employed to investigate the binding of thiourea derivatives to biological targets such as VEGFR-2. tandfonline.com
For Acetic acid, 2-[(aminoiminomethyl)thio]-, computational approaches would be critical in several areas. Firstly, conformational analysis could predict the three-dimensional structures and potential interactions of the molecule. Secondly, quantum chemical calculations could provide insights into its electronic properties and reactivity. Thirdly, virtual screening of analogs against various biological targets could identify potential therapeutic applications. For example, computational studies have been used to analyze the crystal structures and intermolecular interactions of adamantane-linked isothiourea derivatives, which have shown potential as chemotherapeutic agents. nih.govacs.org Similar in silico techniques could be applied to design analogs of Acetic acid, 2-[(aminoiminomethyl)thio]- with enhanced biological activity and optimized pharmacokinetic properties. The combination of computational design with high-throughput synthesis would create a powerful platform for the rapid discovery of novel bioactive compounds based on this scaffold.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : H and C NMR can confirm the presence of the thioether (-S-) and guanidine (-NH-C(=NH)-NH) groups. For example, provides canonical SMILES (NCCOCCOCC(=O)O) to predict splitting patterns .
- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns (e.g., molecular ion peaks matching CHNOS).
- IR spectroscopy : Identify characteristic stretches for -SH (2550–2600 cm), carbonyl (1700 cm), and NH/imidamide groups (1650–1600 cm).
How can SHELX software improve the crystallographic analysis of Acetic acid,2-[(aminoiminomethyl)thio]-?
Advanced Research Focus
SHELXL () is critical for refining crystal structures:
- Data input : Use high-resolution diffraction data (e.g., synchrotron sources) to resolve sulfur and nitrogen positions. SHELXL handles twinning and high thermal motion parameters .
- Parameter adjustment : Optimize anisotropic displacement parameters for sulfur atoms and hydrogen-bonding networks involving the guanidine group.
- Validation : Cross-check results with CCDC databases and tools like PLATON to detect disorder or missed symmetry.
How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Advanced Research Focus
Contradictions may arise from dynamic behavior (e.g., tautomerism) or sample impurities:
- Multi-technique validation : Pair XRD with solid-state NMR to confirm molecular packing and hydrogen-bonding motifs.
- Thermogravimetric analysis (TGA) : Rule out solvent inclusion (common in hygroscopic compounds like acetic acid derivatives) that may distort XRD data .
- Statistical refinement : Apply R-factors and goodness-of-fit metrics in SHELXL to quantify model accuracy .
What experimental strategies mitigate by-product formation during the synthesis of Acetic acid,2-[(aminoiminomethyl)thio]-?
Advanced Research Focus
By-products often stem from competing reactions (e.g., oxidation of thiols or over-alkylation):
- Controlled reaction conditions : Use inert atmospheres (N/Ar) and low temperatures (0–5°C) to suppress oxidation, as noted in .
- Catalytic additives : Introduce NaBr () to enhance nucleophilic substitution efficiency and reduce side reactions .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates.
How should Acetic acid,2-[(aminoiminomethyl)thio]- be stored to maintain stability in long-term studies?
Q. Basic Research Focus
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or thermal decomposition .
- Light sensitivity : Protect from UV exposure using amber vials, as thioethers are prone to photodegradation.
- Moisture control : Include desiccants (e.g., silica gel) in storage containers, as acetic acid derivatives are hygroscopic .
What computational methods support the prediction of reactivity for Acetic acid,2-[(aminoiminomethyl)thio]- in novel reactions?
Q. Advanced Research Focus
- DFT calculations : Model transition states for nucleophilic attacks at the thioether sulfur using software like Gaussian or ORCA.
- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes with thiol-active sites) using AutoDock Vina.
- Solvent effects : Simulate solvation free energies (e.g., with COSMO-RS) to optimize reaction solvents .
How can researchers validate the purity of Acetic acid,2-[(aminoiminomethyl)thio]- for pharmacological assays?
Q. Basic Research Focus
- HPLC-MS : Use reverse-phase columns (C18) with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities ≤0.1% .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- Melting point consistency : Compare observed mp (e.g., 193–203°C for analogous compounds in ) with literature data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
